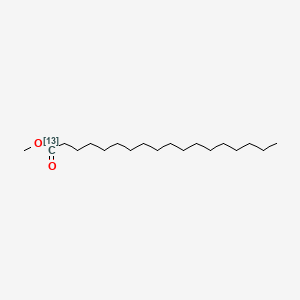

Methyl Stearate-1-13C

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl Stearate-1-13C is a major component of biodiesel fuel. It also exists as a major component of soy and rapeseed oil methyl ester fuels, which can also serve as a main source of biodiesel production . It is a saturated methyl ester and a representative key molecule of biodiesel fatty acid methyl esters (FAMEs) produced from vegetable oils . It occurs naturally in clove oil .

Synthesis Analysis

Methyl Stearate-1-13C is synthesized from vegetable oils or animal fats (feedstocks) by transesterification reactions . The process involves the reaction of the feedstock with an alcohol (like methanol) in the presence of a catalyst to produce the ester (biodiesel) and glycerol .Molecular Structure Analysis

The molecular formula of Methyl Stearate-1-13C is C19H38O2 . It has a molecular weight of 299.5 g/mol . The structure of Methyl Stearate-1-13C can be represented by the SMILES notation as CCCCCCCCCCCCCCCCC13COC .Physical And Chemical Properties Analysis

Methyl Stearate-1-13C has a molecular weight of 299.5 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 17 . The exact mass and the monoisotopic mass of Methyl Stearate-1-13C are 299.290535286 g/mol . The topological polar surface area is 26.3 Ų . It has a heavy atom count of 21 .科学的研究の応用

Isotopic Labeling in Metabolic Studies

Methyl Stearate-1-13C is extensively used in isotopic labeling, which is crucial for understanding complex biological systems. It helps in tracing the path of carbon atoms through metabolic pathways, providing insights into the functioning of living organisms .

Crystal Morphology and Growth Kinetics

Studies have shown that Methyl Stearate-1-13C can influence crystal morphology and growth kinetics when grown from supersaturated solutions. The choice of solvent, such as n-dodecane, kerosene, or toluene, affects these outcomes significantly .

Systems-level Analysis of Metabolism

This compound is also used in systems-level analysis of isotopic labeling in untargeted metabolomics. This approach helps determine how labeled precursors are metabolized differently between sample conditions .

Study of Brain Metabolic Heterogeneity

Methyl Stearate-1-13C is used in feeding stable 13C-labeled compounds coupled with mass spectrometric analysis to characterize dynamic metabolite partitioning under various experimental conditions, especially relevant for studying brain metabolic heterogeneity .

Improved Compound Identification in Plant Science

In plant science, whole plant labeling with 13C has led to the examination of carbon flux in isoprenoid pathways and the identification of sulfur-containing metabolites, among other applications .

Safety and Hazards

作用機序

Target of Action

Methyl Stearate-1-13C is a 13C labelled methyl ester

Biochemical Pathways

Methyl Stearate-1-13C may be involved in lipid metabolism pathways. Upon hydrolysis, it releases stearic acid, a long-chain fatty acid, which can be further metabolized through β-oxidation to produce Acetyl-CoA, a key molecule in energy metabolism .

Pharmacokinetics

As a fatty acid ester, it is likely to be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

The action, efficacy, and stability of Methyl Stearate-1-13C can be influenced by various environmental factors. These may include temperature, pH, presence of other metabolites, and specific conditions within the body .

特性

IUPAC Name |

methyl (113C)octadecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3/i19+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-QHPTYGIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCC[13C](=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10676038 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

167388-13-8 |

Source

|

| Record name | Methyl (1-~13~C)octadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10676038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

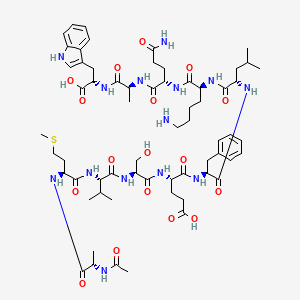

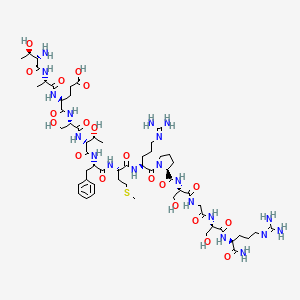

![[(pF)Phe4]nociceptin(1-13)NH2](/img/structure/B561552.png)

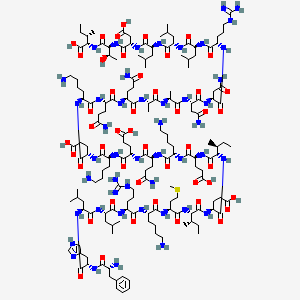

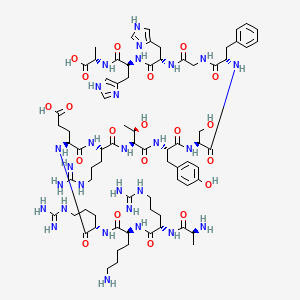

![[Ala11,D-Leu15]-Orexin B](/img/structure/B561557.png)

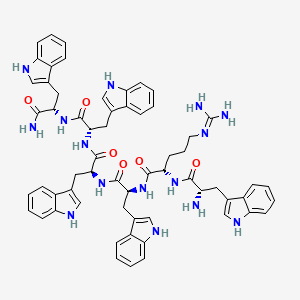

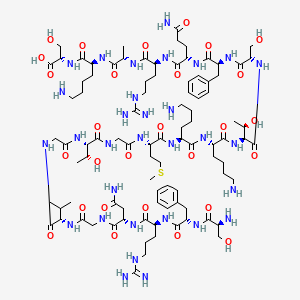

![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)

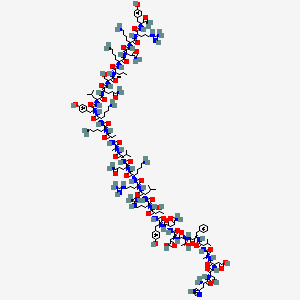

![d[Cha4]AVP](/img/structure/B561571.png)

![d[Leu4,Lys8]-VP](/img/structure/B561572.png)